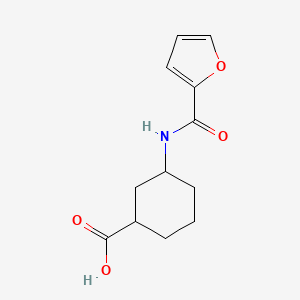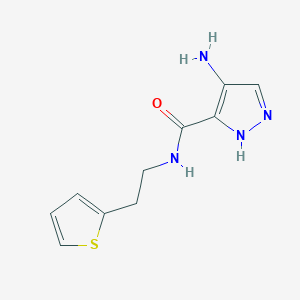![molecular formula C10H12F3NO3 B7569191 4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid](/img/structure/B7569191.png)
4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid, also known as TFMB, is a synthetic compound that belongs to the class of amino acids. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid exerts its pharmacological effects through the activation of GABA receptors. It has been shown to enhance GABAergic neurotransmission, which results in the inhibition of neuronal activity. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anticonvulsants and anxiolytics.
Biochemical and Physiological Effects:
4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid has been shown to produce a variety of biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is a major excitatory neurotransmitter in the brain. 4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid has also been shown to increase the levels of GABA, which is an inhibitory neurotransmitter. These effects result in the inhibition of neuronal activity, which produces the anticonvulsant and anxiolytic effects of 4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid.
Advantages and Limitations for Lab Experiments
4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. 4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid is also stable under a wide range of conditions, which makes it suitable for use in various experimental settings. However, 4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid has some limitations. It has a relatively short half-life, which limits its usefulness for long-term studies. Additionally, 4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid has a low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid. One area of interest is the development of more potent and selective GABA receptor agonists. Additionally, there is interest in investigating the potential use of 4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to fully understand the pharmacological effects of 4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid and its potential applications in the field of medicinal chemistry.
Synthesis Methods
4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid can be synthesized through a multi-step process that involves the reaction of furan-3-ylmethanol with N-methylmorpholine-N-oxide (NMMO) to yield the corresponding N-oxide. This intermediate is then reacted with 4,4,4-trifluoro-3-buten-2-one to form the final product, 4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid.
Scientific Research Applications
4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticonvulsant, antinociceptive, and anti-inflammatory properties. 4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid has also been investigated for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4,4,4-trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO3/c1-14(5-7-2-3-17-6-7)8(4-9(15)16)10(11,12)13/h2-3,6,8H,4-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPCQBOPGKTWJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=COC=C1)C(CC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-[2-(4-fluorophenoxy)ethyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B7569114.png)

![3-[[Benzyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7569129.png)
![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7569135.png)
![N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7569142.png)

![2-[2-Methylpropyl-(4-methyl-1,3-thiazole-5-carbonyl)amino]acetic acid](/img/structure/B7569165.png)
![5-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-4-propan-2-yl-1,2,4-triazol-3-amine](/img/structure/B7569173.png)
![3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7569183.png)
![3-Fluoro-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7569186.png)
![[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]-phenylmethanone](/img/structure/B7569197.png)

![2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7569205.png)
